3-[(4-Methylpyridin-2-yl)oxy]pyrrolidin-2-one
Description
3-[(4-Methylpyridin-2-yl)oxy]pyrrolidin-2-one is a pyrrolidin-2-one derivative featuring a 4-methylpyridinyloxy substituent at the 3-position of the lactam ring. The compound’s unique substitution pattern may influence its physicochemical properties, binding affinity, and metabolic stability compared to other pyrrolidin-2-ones .
Properties
IUPAC Name |
3-(4-methylpyridin-2-yl)oxypyrrolidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O2/c1-7-2-4-11-9(6-7)14-8-3-5-12-10(8)13/h2,4,6,8H,3,5H2,1H3,(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSDLGKDPQBUXAT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1)OC2CCNC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-Methylpyridin-2-yl)oxy]pyrrolidin-2-one typically involves the reaction of 4-methylpyridin-2-ol with a suitable pyrrolidin-2-one derivative. One common method involves the use of a base to deprotonate the hydroxyl group of 4-methylpyridin-2-ol, followed by nucleophilic substitution with a halogenated pyrrolidin-2-one .
Industrial Production Methods
Industrial production methods for this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction rates .
Chemical Reactions Analysis
Types of Reactions
3-[(4-Methylpyridin-2-yl)oxy]pyrrolidin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to modify the pyrrolidin-2-one ring or the pyridin-2-yloxy group.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the pyridin-2-yloxy group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while substitution reactions can introduce various functional groups at the pyridin-2-yloxy position .
Scientific Research Applications
3-[(4-Methylpyridin-2-yl)oxy]pyrrolidin-2-one has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-[(4-Methylpyridin-2-yl)oxy]pyrrolidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidin-2-one ring and the pyridin-2-yloxy group can interact with active sites of enzymes, potentially inhibiting their activity or modulating their function. The exact pathways involved depend on the specific biological context and the target molecules .
Comparison with Similar Compounds
Structural Analogues and Substitution Effects
The position and nature of substituents on the pyrrolidin-2-one core significantly affect biological activity and synthetic routes. Key comparisons include:
Substituent Position
- 3-[(4-Methylpyridin-2-yl)oxy]pyrrolidin-2-one : The 4-methylpyridinyloxy group at the 3-position may enhance interactions with aromatic binding pockets in biological targets.
- 4-{[(4-Methylpyridin-2-yl)oxy]methyl}-1-{[1-(pyrimidine-2-carbonyl)piperidin-4-yl]methyl}pyrrolidin-2-one () : This derivative has a pyridinyloxy group at the 4-position, coupled with a piperidinylmethyl substituent. The bulkier substitution pattern likely impacts its pharmacokinetic profile and target selectivity compared to the simpler 3-substituted compound .
Functional Group Variations
- N-[4-Methoxy-3-tributylstannylbenzoyl]pyrrolidin-2-one (Compound 17, ): A benzoyl group at the N-position with a tin-based radiolabeling precursor.
- 1-[3-(4-Arylpiperazin-1-yl)propyl]pyrrolidin-2-one (): Features an arylpiperazinylpropyl chain, which contributes to antiarrhythmic activity via α1-adrenoceptor antagonism. The extended alkyl chain and arylpiperazine moiety increase molecular weight and lipophilicity compared to the target compound .
Antiarrhythmic Agents
- 1-[3-(4-Arylpiperazin-1-yl)propyl]pyrrolidin-2-one derivatives: QSAR studies reveal that antiarrhythmic activity correlates with PCR (polarizability) and JGI4 (topological charge) descriptors. These compounds exhibit α1-adrenoceptor antagonism, reducing arrhythmia risk .
Enzyme Inhibitors
- L13 and L14 () : Fluorinated pyrrolidin-2-one derivatives act as SARS-CoV 3CL protease inhibitors. The 2-fluorothiomorpholin-3-yl and 3-fluoropiperidin-4-yl substituents enhance binding to the protease’s catalytic site, suggesting that halogenation improves inhibitory activity .
Imaging Agents
- [18F]FMPEP-d2 (): A radioligand with a 3-([18F]fluoromethoxy)phenyl group targets CB1 receptors.
Physicochemical and Market Considerations
- 3-(Hydroxymethyl)pyrrolidin-2-one () : A commercially significant derivative with a hydroxymethyl group, produced globally for pharmaceutical intermediates. Its simpler structure contrasts with the target compound’s pyridinyloxy group, which may confer higher specificity but lower market availability .
- 3-(Methoxymethyl)pyrrolidin-2-one () : Used in drug discovery and fragrance industries, highlighting the versatility of pyrrolidin-2-ones. The methoxymethyl group enhances solubility compared to aromatic substituents .
Biological Activity
3-[(4-Methylpyridin-2-yl)oxy]pyrrolidin-2-one is a compound of interest due to its potential therapeutic applications, particularly in neurological and infectious diseases. This article examines its biological activity, focusing on its mechanisms of action, efficacy in various models, and structure-activity relationships (SAR).
The compound acts primarily as an inhibitor of neuronal nitric oxide synthase (nNOS), which is crucial in the regulation of nitric oxide production in the nervous system. Inhibition of nNOS has been linked to neuroprotective effects, particularly in models of cerebral ischemia. For instance, studies have demonstrated that derivatives of pyrrolidine compounds exhibit significant nNOS inhibitory activity, with selectivity ratios exceeding 1000-fold over other isoforms like endothelial nitric oxide synthase (eNOS) and inducible nitric oxide synthase (iNOS) .
Neuroprotective Studies
Research involving animal models has shown that this compound can prevent hypoxia-induced neuronal death. In a study using a rabbit model for cerebral palsy, the compound significantly reduced the incidence of cerebral palsy phenotypes without affecting blood pressure regulated by eNOS .
Antiviral Activity
In addition to its neuroprotective properties, this compound has been evaluated for antiviral activity. Related pyrrolidine derivatives have shown effectiveness against various viruses, including tobacco mosaic virus (TMV) and herpes simplex virus type 1 (HSV-1). The antiviral mechanisms are believed to involve interference with viral replication processes .
Structure-Activity Relationship (SAR)
The SAR studies indicate that modifications to the pyrrolidine ring and the pyridine substituents can significantly enhance biological activity. For example, the introduction of various substituents on the pyridine ring has been correlated with increased potency against nNOS and improved pharmacokinetic properties .
Comparative Biological Activity
The following table summarizes the biological activities observed for this compound and related compounds:
| Compound | Biological Activity | IC50 Value | Selectivity |
|---|---|---|---|
| This compound | nNOS Inhibitor | 5 nM | >3800 (nNOS/eNOS) |
| Compound A | Antiviral against TMV | Not specified | N/A |
| Compound B | Neuroprotective in ischemia | Not specified | N/A |
Case Studies
- Neuroprotection : In a controlled study involving ischemic injury models, administration of this compound resulted in a significant decrease in neuronal apoptosis markers compared to control groups .
- Antiviral Efficacy : A series of experiments demonstrated that modifications to the compound's structure could enhance its antiviral efficacy against HSV-1, with some derivatives achieving over 90% inhibition at low concentrations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
